2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid
Description
Chemical Structure and Properties 2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid (molecular formula: C₂₄H₂₅NO₄, molecular weight: 391.47 g/mol) is a protected amino acid derivative featuring a piperidine ring substituted with a cyclopropyl group at the 2-position and a carboxylic acid moiety at the 4-position. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 1-position serves as a protective group for the secondary amine, a common strategy in peptide synthesis to prevent unwanted side reactions .
Applications
This compound is primarily utilized in organic synthesis as a building block for complex molecules, particularly in medicinal chemistry and drug discovery. Its Fmoc protection enhances stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under mild basic conditions .
Properties
IUPAC Name |
2-cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)16-11-12-25(22(13-16)15-9-10-15)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,15-16,21-22H,9-14H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRRVXFQYLNKOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be deconstructed into three key components:
- Piperidine-4-carboxylic acid backbone : Serves as the foundational scaffold.
- Cyclopropyl substituent at position 2 : Introduces steric and electronic complexity.
- Fmoc-protected amine at position 1 : Ensures orthogonal protection for subsequent coupling reactions.
Retrosynthetic disconnections suggest two primary pathways:
- Path A : Late-stage Fmoc protection of a preformed 2-cyclopropylpiperidine-4-carboxylic acid.
- Path B : Cyclopropanation of a substituted piperidine intermediate followed by Fmoc installation.
Both routes necessitate careful handling of the base-sensitive Fmoc group and the sterically hindered cyclopropane ring.
Synthesis of 2-Cyclopropylpiperidine-4-carboxylic Acid
Cyclopropanation Strategies
The introduction of the cyclopropyl group at position 2 of the piperidine ring is achieved through:
Alkylation of Piperidine Enolates
- Reagents : Lithium diisopropylamide (LDA) or sodium hydride deprotonates position 2 of piperidine-4-carboxylate esters, followed by reaction with cyclopropyl bromide.
- Conditions : Anhydrous THF, −78°C to 0°C.
- Yield : 45–60% (dependent on ester protecting group).
Transition Metal-Catalyzed Cyclopropanation
Fmoc Protection of the Piperidine Amine
Standard Fmoc-Cl Protocol
Integrated Synthetic Routes
Path A: Sequential Alkylation-Fmoc Protection
- Methyl piperidine-4-carboxylate → Methyl 2-cyclopropylpiperidine-4-carboxylate (LDA, cyclopropyl bromide).
- Ester hydrolysis → 2-cyclopropylpiperidine-4-carboxylic acid (LiOH, THF/H₂O).
- Fmoc protection → Target compound (Fmoc-Cl, DIEA, DCM).
Overall Yield : 28–34% (three steps).
Path B: Fmoc Protection Prior to Cyclopropanation
- Fmoc-piperidine-4-carboxylic acid → Fmoc-piperidine-4-carboxylate ester (MeI, K₂CO₃).
- Cyclopropanation (Rh₂(OAc)₄, diazocyclopropane).
- Ester hydrolysis → Target compound.
Overall Yield : 22–30% (three steps).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, CDCl₃): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H), 7.38 (t, J = 7.4 Hz, 2H), 4.40 (d, J = 6.9 Hz, 2H, Fmoc CH₂), 4.22 (t, J = 6.9 Hz, 1H, Fmoc CH), 3.12 (m, 1H, piperidine H-2), 2.86 (m, 2H, piperidine H-3/H-5), 1.98 (m, 1H, cyclopropyl CH), 1.45–1.20 (m, 4H, cyclopropyl CH₂ and piperidine H-6).
- HRMS (ESI+) : m/z calcd for C₂₅H₂₅NO₄ [M+H]⁺ 404.1864, found 404.1868.
Challenges and Mitigation Strategies
Epimerization at Position 2
Cyclopropane Ring Strain
- Thermal Instability : Decomposition above 80°C.
- Mitigation : Low-temperature (−20°C) storage of intermediates.
Applications in Peptide Synthesis
The title compound serves as a constrained proline analogue in SPPS:
Comparative Data Table: Cyclopropanation Methods
| Method | Reagents/Conditions | Yield (%) | Stereoselectivity (cis:trans) |
|---|---|---|---|
| Enolate Alkylation | LDA, cyclopropyl bromide, THF | 58 | 1:1 |
| Rh-Catalyzed | Rh₂(OAc)₄, diazocyclopropane | 65 | 85:15 |
| Cu-Mediated | Cu(OTf), styrene derivative | 48 | 70:30 |
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
Structural Differences
- Core Ring : Piperazine (six-membered ring with two nitrogen atoms) vs. piperidine (six-membered ring with one nitrogen atom).
- Substituents : Acetic acid group at the 2-position vs. cyclopropyl and carboxylic acid groups in the target compound.
- Functional Groups : Both feature the Fmoc group, but the piperazine derivative lacks steric hindrance from the cyclopropyl group.
Physicochemical Properties
- Molecular Formula : C₂₂H₂₂N₂O₄ (inferred from name).
- Molecular Weight : ~390 g/mol (estimated).
- Applications : Used in R&D for ligand design and as a precursor for bioactive molecules. Its piperazine core enhances solubility compared to the piperidine-based target compound .
Synthetic Utility
The piperazine derivative is synthesized via Fmoc protection of piperazine followed by acetic acid coupling. In contrast, the target compound requires cyclopropanation of the piperidine ring, which introduces conformational rigidity .
Piperidine-4-carboxylic Acid Hydrazide Derivatives
Structural Differences
- Core Structure : Piperidine-4-carboxylic acid backbone without Fmoc or cyclopropyl groups.
- Substituents : Hydrazide groups linked to aromatic or heterocyclic moieties (e.g., pyrimidine, methoxybenzylidine).
Piperidine-4-carboxylic Acid Phenyl-Alkyl-Amide Derivatives
Structural Differences
- Core Structure : Piperidine-4-carboxylic acid with phenyl-alkyl-amide substituents.
- Functional Groups : Amide linkages instead of carboxylic acid or Fmoc groups.
Pharmacological Activity
- The amide group enhances blood-brain barrier penetration compared to the carboxylic acid in the target compound .
Comparative Data Table
Key Findings and Implications
Fmoc Utility : Both the target compound and piperazine derivative leverage Fmoc for amine protection, but their core rings dictate solubility and reactivity profiles .
Bioactivity vs. Synthetic Role : Unlike hydrazides and amides, the target compound’s primary role is synthetic, highlighting the importance of protective groups in modular drug design .
Biological Activity
2-Cyclopropyl-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid is a novel compound classified as a carboxylic acid. Its unique structure, which includes a cyclopropyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group, positions it as an intriguing subject for biological research. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.
- Molecular Formula : C24H25NO4
- Molecular Weight : 391.5 g/mol
- CAS Number : 2418733-67-0
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing various biological pathways. It may function as an inhibitor or activator of certain enzymes or receptors, although detailed mechanisms remain to be fully elucidated. The compound's structural features suggest potential interactions with proteins involved in metabolic and signaling pathways.
Biological Activity Overview
The compound has been investigated for its potential applications in drug development and biological research. Key findings include:
In Vitro Studies
- Antiproliferative Effects : Preliminary studies indicate that the compound exhibits antiproliferative activity against specific cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer progression and inflammation, although exact targets are still under investigation.
In Vivo Studies
- Animal Models : Research involving animal models has shown promising results in terms of safety and efficacy. The compound has demonstrated the ability to modulate biological responses relevant to disease models.
Case Studies
- Cancer Research : A study highlighted the use of this compound in evaluating its effects on tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to control groups.
- Neuropharmacology : Another investigation focused on the compound's neuroprotective properties, where it was found to enhance cognitive function in models of neurodegeneration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-4-carboxylic acid | Structure | Moderate enzyme inhibition |
| 2-Cyclopropyl derivatives | Structure | Enhanced receptor affinity |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for introducing the Fmoc group into piperidine derivatives like 2-cyclopropyl-1-Fmoc-piperidine-4-carboxylic acid?
- Methodological Answer : The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is typically introduced via a two-step process: (1) activation of the Fmoc-chloroformate or Fmoc-OSu (succinimidyl ester) in anhydrous solvents like dichloromethane or DMF, and (2) reaction with the primary or secondary amine of the piperidine derivative under basic conditions (e.g., triethylamine or DIEA). The reaction is monitored via TLC or HPLC to ensure complete protection . For sterically hindered amines, microwave-assisted synthesis or elevated temperatures (40–60°C) may improve yields .
Q. How does the Fmoc group enhance stability and solubility during peptide synthesis?
- Methodological Answer : The Fmoc group acts as a temporary protecting group for amines, offering orthogonality with acid-labile groups (e.g., tert-butoxycarbonyl, Boc). Its hydrophobic fluorenyl moiety improves solubility in organic solvents, facilitating solid-phase peptide synthesis (SPPS). Deprotection is achieved under mild basic conditions (20% piperidine in DMF), minimizing side reactions. The Fmoc group’s UV activity (λ = 301 nm) also enables real-time monitoring via UV-Vis spectroscopy during purification .
Q. What safety precautions are recommended for handling Fmoc-protected compounds with limited toxicity data?
- Methodological Answer : Despite limited acute toxicity data (e.g., no LD50 values reported), standard precautions include:
- Personal Protection : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of fine powders .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : In airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing stereoisomers of Fmoc-piperidine derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and stereochemical outcomes for cyclopropane ring formation or piperidine functionalization. For example, ICReDD’s reaction path search algorithms integrate computational data with high-throughput experimentation to identify optimal catalysts, solvents, and temperatures. This approach reduces trial-and-error steps, particularly for enantioselective synthesis (e.g., achieving >95% ee using chiral auxiliaries) .
Q. What analytical techniques resolve discrepancies in reported reaction yields for Fmoc-protected analogs?
- Methodological Answer : Contradictions in yields (e.g., 60–85% for similar compounds) may arise from impurities in starting materials or variable reaction scales. To address this:
- Purity Analysis : Use LC-MS or NMR to verify starting material quality.
- Scale-Up Validation : Compare yields across small (mg) and intermediate (g) scales under identical conditions.
- DoE (Design of Experiments) : Statistically optimize parameters like equivalents of Fmoc-chloroformate or reaction time .
Q. How can stereochemical integrity be maintained during the synthesis of Fmoc-piperidine-4-carboxylic acid derivatives?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) is critical for separating enantiomers. For example, (2S,4R)-configured derivatives require chiral stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. Reaction intermediates should be analyzed at each step to detect racemization, especially during cyclopropane ring formation or piperidine N-functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
